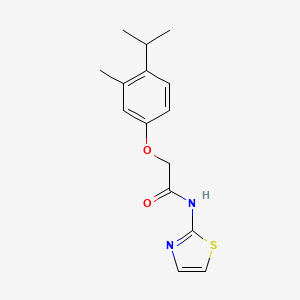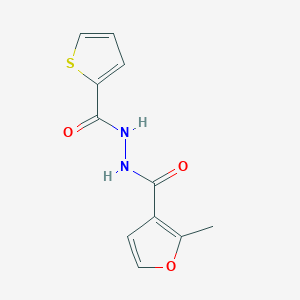
4-(4-phenoxy-1H-pyrazol-3-yl)-1,3-benzenediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 4-(4-phenoxy-1H-pyrazol-3-yl)-1,3-benzenediol often involves multi-component reactions. For instance, Bade and Vedula (2015) described the efficient synthesis of similar pyrazole derivatives using a one-pot, four-component reaction, highlighting the ease and good yield of this method (Bade & Vedula, 2015).
Molecular Structure Analysis
The molecular structure of similar compounds has been extensively studied. Tang et al. (2014) synthesized a related compound and analyzed its structure using single-crystal X-ray diffraction, revealing significant dihedral angles between the pyrazole rings and the benzene ring system (Tang et al., 2014).
Chemical Reactions and Properties
In terms of chemical reactions, Portilla et al. (2007) studied the hydrogen-bonded structures of similar compounds, revealing complex sheets and chains formed by hydrogen bonds (Portilla et al., 2007).
Physical Properties Analysis
The physical properties, such as luminescence, of similar compounds have been a focus of research. For example, Tang et al. (2014) investigated the luminescent properties of their synthesized compound, contributing to the understanding of the physical characteristics of such molecules (Tang et al., 2014).
Chemical Properties Analysis
The chemical properties of similar compounds have been analyzed through various spectroscopic techniques. Viji et al. (2020) utilized techniques like IR, NMR, and molecular docking to understand the molecular structure and spectroscopic data of a related compound (Viji et al., 2020).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-inflammatory Applications
Antimicrobial Activity
Novel pyrazole derivatives have shown significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, indicating their potential as templates for the development of new antimicrobial agents. For instance, certain synthesized compounds displayed considerable activity against bacteria such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi (Shaikh et al., 2014).
Anti-inflammatory Agents
Pyrazole, isoxazole, and benzodiazepine derivatives bearing an aryl sulfonate moiety have been synthesized and evaluated for their anti-inflammatory activity, showcasing the therapeutic potential of these compounds in treating inflammation-related disorders (Kendre et al., 2015).
Corrosion Inhibition
- Corrosion Inhibitors: A theoretical study on bipyrazolic-type organic compounds using density functional theory (DFT) elucidated their potential activity as corrosion inhibitors. This research suggests the application of pyrazole derivatives in protecting metals from corrosion, which is crucial for industrial applications (Wang et al., 2006).
Bioactivity and Pharmacological Potential
- Antihyperglycemic Agents: Research into pyrazol-3-one derivatives has led to the identification of potent antihyperglycemic agents, demonstrating the role of these compounds in managing diabetes mellitus. The structure-activity relationship (SAR) studies highlighted their mechanism of action, primarily through the inhibition of renal tubular glucose reabsorption (Kees et al., 1996).
Environmental Chemistry and Sensor Development
- Detection of Metal Ions: Pyrazoline derivatives have been investigated for their photophysical properties and utilized as fluorescent chemosensors for the detection of metal ions, such as Fe3+. This application is important for environmental monitoring and the development of diagnostic tools (Khan, 2020).
Eigenschaften
IUPAC Name |
4-(4-phenoxy-1H-pyrazol-5-yl)benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-10-6-7-12(13(19)8-10)15-14(9-16-17-15)20-11-4-2-1-3-5-11/h1-9,18-19H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNNLMRNOJZGQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-4-[2-methyl-5-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B5514288.png)
![N-[4-(cyanomethyl)phenyl]-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide](/img/structure/B5514296.png)

![1-(4-methylphenyl)-4-[(2,3,6-trifluorophenyl)acetyl]-2-piperazinone](/img/structure/B5514311.png)
![N,N,2-trimethyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5514313.png)
![vinyl [(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]acetate](/img/structure/B5514318.png)
![1-[(dimethylamino)sulfonyl]-N-{2-[(4-methoxyphenyl)thio]ethyl}-3-piperidinecarboxamide](/img/structure/B5514323.png)

![diisopropyl {1-[(3,4-dichlorophenyl)amino]ethyl}phosphonate](/img/structure/B5514345.png)
![1-[(dimethylamino)sulfonyl]-N-{2-[methyl(4-methylphenyl)amino]ethyl}-3-piperidinecarboxamide](/img/structure/B5514362.png)
![{4-[4-(1H-1,2,4-triazol-3-yl)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5514372.png)


![ethyl {[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5514399.png)